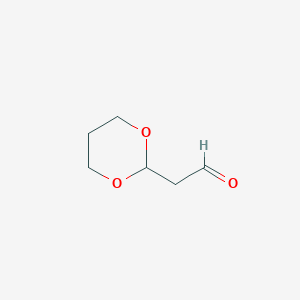

1,3-Dioxane-2-acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxan-2-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-3-2-6-8-4-1-5-9-6/h3,6H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUHDQDPZLKTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451575 | |

| Record name | 1,3-Dioxane-2-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79012-29-6 | |

| Record name | 1,3-Dioxane-2-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3-Dioxane-2-acetaldehyde from 1,3-Propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 1,3-Dioxane-2-acetaldehyde from readily available starting materials. The synthesis involves the initial formation of a protected intermediate, 2-(dimethoxymethyl)-1,3-dioxane, through an acid-catalyzed acetalization of 1,3-propanediol with 2,2-dimethoxyacetaldehyde. Subsequent selective hydrolysis of the acyclic dimethyl acetal affords the target aldehyde. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in the successful execution of this synthesis in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. Direct reaction of 1,3-propanediol with glyoxal is often problematic due to the high reactivity and tendency of glyoxal to polymerize. Therefore, a more controlled approach utilizing a protected form of glyoxal, 2,2-dimethoxyacetaldehyde (glyoxal dimethyl acetal), is employed.

Step 1: Synthesis of 2-(dimethoxymethyl)-1,3-dioxane

In the first step, 1,3-propanediol is reacted with 2,2-dimethoxyacetaldehyde in the presence of a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), to form the cyclic acetal, 2-(dimethoxymethyl)-1,3-dioxane. The reaction is driven to completion by the removal of the methanol byproduct.

Step 2: Synthesis of this compound

The second step involves the selective hydrolysis of the acyclic dimethyl acetal group of 2-(dimethoxymethyl)-1,3-dioxane to yield the final product, this compound. This selective deprotection can be achieved under mild conditions, for example, by heating in an aqueous medium, which leaves the more stable cyclic 1,3-dioxane ring intact.[1]

II. Experimental Protocols

Step 1: Synthesis of 2-(dimethoxymethyl)-1,3-dioxane

Principle: This reaction is an acid-catalyzed acetal exchange. The more stable cyclic 1,3-dioxane is formed from the diol and the dimethyl acetal of the aldehyde.

Materials:

-

1,3-Propanediol

-

2,2-Dimethoxyacetaldehyde

-

Anhydrous toluene or benzene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 1,3-propanediol (1.0 equivalent), 2,2-dimethoxyacetaldehyde (1.1 equivalents), and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 equivalents).

-

Add a sufficient amount of anhydrous toluene or benzene to allow for efficient azeotropic removal of methanol.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap.

-

Continue refluxing until no more methanol is collected, or until TLC analysis indicates the complete consumption of the starting diol.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 2-(dimethoxymethyl)-1,3-dioxane.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (Diol:Acetal) | 1 : 1.1 | General Acetalization |

| Catalyst Loading (PPTS) | 2 mol% | [2][3][4] |

| Solvent | Toluene or Benzene | General Acetalization |

| Temperature | Reflux | General Acetalization |

| Reaction Time | 4-8 hours (monitor) | General Acetalization |

| Expected Yield | >85% (estimated) | Based on similar reactions |

Step 2: Synthesis of this compound

Principle: This step relies on the differential stability of acyclic versus cyclic acetals. Acyclic acetals are generally more susceptible to hydrolysis under mild acidic or even neutral, heated aqueous conditions than the more stable cyclic 1,3-dioxane ring system.[1]

Materials:

-

2-(dimethoxymethyl)-1,3-dioxane

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 2-(dimethoxymethyl)-1,3-dioxane (1.0 equivalent) and deionized water.

-

Heat the mixture to 80°C with vigorous stirring.[1] The progress of the hydrolysis can be monitored by TLC or GC-MS.

-

Continue heating until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Extract the product from the aqueous solution with an appropriate organic solvent such as diethyl ether or ethyl acetate (3 x volume of water).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 2-(dimethoxymethyl)-1,3-dioxane | |

| Solvent | Water | [1] |

| Temperature | 80 °C | [1] |

| Reaction Time | Monitor by TLC/GC-MS | |

| Expected Yield | High (potentially quantitative) | [1] |

III. Visualizations

Signaling Pathway: Synthetic Route

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

IV. Safety Considerations

-

1,3-Propanediol: May cause eye irritation.

-

2,2-Dimethoxyacetaldehyde: Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation.

-

Pyridinium p-toluenesulfonate (PPTS): Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Toluene/Benzene: Flammable liquids and vapors. Toxic and carcinogenic (benzene). Handle in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

V. Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of a protected glyoxal derivative in the initial acetalization step allows for a controlled reaction, while the selective hydrolysis of the intermediate offers a clean route to the final product. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

- 1. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-1,3-dioxane | C5H10O3 | CID 342234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. finechem-mirea.ru [finechem-mirea.ru]

An In-depth Technical Guide to the Chemical Properties of 1,3-Dioxane-2-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dioxane-2-acetaldehyde, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and the well-established chemistry of 1,3-dioxanes. The document covers the compound's structure, predicted physicochemical properties, synthesis methodologies, spectroscopic characteristics, and reactivity. Detailed experimental protocols for the synthesis of related compounds are provided, which can be adapted for the preparation of this compound. Furthermore, this guide includes visualizations of key reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is an organic molecule featuring a six-membered 1,3-dioxane ring substituted at the 2-position with an acetaldehyde group. The 1,3-dioxane moiety is a common structural motif in natural products and serves as a versatile protecting group for carbonyl compounds in organic synthesis. The presence of a reactive aldehyde functionality attached to this heterocyclic core suggests its potential as a building block for the synthesis of more complex molecules with potential biological activity. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a propane-1,3-diol acetal of malondialdehyde.

Table 1: Predicted Physicochemical Properties of this compound and a Related Analog

| Property | This compound (Predicted) | 2-(1,3-Dioxolan-2-yl)acetaldehyde[1] |

| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃ |

| Molecular Weight | 130.14 g/mol | 116.12 g/mol |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Density | Not available | Not available |

| Solubility | Expected to be soluble in common organic solvents. | Not available |

| CAS Number | Not available | 90711-96-9 |

Note: Due to the lack of experimental data for this compound, the properties of the closely related 2-(1,3-Dioxolan-2-yl)acetaldehyde are provided for comparison.

Synthesis

The synthesis of this compound would be expected to follow the general procedure for the formation of 1,3-dioxanes, which involves the acid-catalyzed acetalization of an aldehyde with a 1,3-diol.[2] In this case, the aldehyde is malondialdehyde or a protected equivalent, and the diol is 1,3-propanediol.

General Experimental Protocol for Acetal Formation

The following is a general procedure for the synthesis of 2-substituted-1,3-dioxanes that can be adapted for the synthesis of this compound.[2]

Materials:

-

Aldehyde (e.g., malondialdehyde tetraethyl acetal)

-

1,3-Propanediol

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, 1,3-propanediol (1.1 equivalents), and a catalytic amount of the acid catalyst in an anhydrous solvent.

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC or GC analysis, cool the mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the dioxane ring and the acetaldehyde substituent.

-

Dioxane Ring Protons:

-

The protons at the C4 and C6 positions (adjacent to the oxygen atoms) would appear as a multiplet around 3.9-4.2 ppm.

-

The proton at the C5 position would appear as a multiplet around 1.8-2.1 ppm.

-

The proton at the C2 position (the acetal proton) would appear as a triplet around 4.5-5.0 ppm, coupled to the adjacent methylene protons of the acetaldehyde group.

-

-

Acetaldehyde Protons:

-

The methylene protons adjacent to the dioxane ring would appear as a doublet around 2.5-2.8 ppm.

-

The aldehyde proton would appear as a triplet around 9.7-9.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would show characteristic shifts for the carbon atoms in the molecule.

-

Dioxane Ring Carbons:

-

C2: ~100-105 ppm

-

C4, C6: ~65-70 ppm

-

C5: ~25-30 ppm

-

-

Acetaldehyde Carbons:

-

Methylene carbon: ~45-50 ppm

-

Carbonyl carbon: ~200-205 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

C-O stretching (acetal): Strong bands in the region of 1000-1200 cm⁻¹.

-

C=O stretching (aldehyde): A strong, sharp band around 1720-1740 cm⁻¹.

-

C-H stretching (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

Reactivity and Stability

The reactivity of this compound is dictated by the two main functional groups: the acetal and the aldehyde.

-

Acetal Group: The 1,3-dioxane ring is stable under neutral and basic conditions, making it an excellent protecting group for the carbonyl functionality from which it was derived.[5] However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the original aldehyde and 1,3-propanediol.

-

Aldehyde Group: The aldehyde group is susceptible to a wide range of nucleophilic addition and oxidation reactions. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or undergo reactions such as Wittig olefination and aldol condensation.

The stability of the compound is limited by the potential for polymerization of the aldehyde and the possibility of peroxide formation in the ether-like dioxane ring upon prolonged exposure to air. It is recommended to store the compound under an inert atmosphere and away from light and heat.

Acetal Hydrolysis Signaling Pathway

Caption: Acid-catalyzed hydrolysis of this compound.

Conclusion

This compound is a bifunctional molecule with significant potential in synthetic organic chemistry. While direct experimental data is scarce, its chemical properties can be reliably predicted based on the well-understood chemistry of 1,3-dioxanes and aldehydes. This guide provides a foundational understanding of its synthesis, spectroscopic characteristics, and reactivity, which will be valuable for researchers exploring its use as a synthetic intermediate in the development of new chemical entities. Further experimental investigation is warranted to fully characterize this compound and explore its applications.

References

- 1. 2-(1,3-Dioxolan-2-yl)acetaldehyde | C5H8O3 | CID 14359030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Stability and Storage of 1,3-Dioxane-2-acetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxane-2-acetaldehyde is a molecule combining the structural features of a 1,3-dioxane ring and an acetaldehyde side chain. The stability and appropriate storage conditions of this compound are dictated by the chemical lability of the acetal functional group and the reactive nature of the aldehyde moiety. This guide provides a comprehensive overview of the anticipated stability profile and recommended storage protocols to ensure the integrity of this compound for research and development purposes.

Chemical Structure and Functional Group Analysis

The core of this compound is the 1,3-dioxane ring, a six-membered cyclic acetal.[1] Acetal groups are known to be stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions.[1][2] The presence of the acetaldehyde side chain introduces a reactive aldehyde functional group, which is prone to oxidation, polymerization, and other nucleophilic addition reactions.[3][4]

Predicted Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

pH Sensitivity

The acetal linkage in the 1,3-dioxane ring is the primary site of pH-dependent degradation.

-

Acidic Conditions: this compound is expected to be highly unstable in acidic environments. The acetal will readily undergo hydrolysis to yield 1,3-propanediol and glyoxal (from the acetaldehyde precursor). This reaction is acid-catalyzed.[2][5]

-

Neutral and Basic Conditions: The compound is anticipated to be relatively stable at neutral and basic pH.[1][2]

Thermal Stability

Elevated temperatures can promote both the hydrolysis of the acetal and reactions of the aldehyde group.[3] It is recommended to store the compound at reduced temperatures to minimize degradation.

Oxidative Stability

The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. Contact with air and other oxidizing agents should be minimized.[3] Like other ethers and acetals, there is a potential for peroxide formation upon prolonged exposure to air, which can be explosive.[3][6][7][8]

Photostability

While specific data is unavailable for this compound, many organic molecules, particularly those with carbonyl groups, can be sensitive to light. Exposure to UV light should be avoided to prevent potential photochemical degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C[9] | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group and peroxide formation.[9] |

| Light | Protection from light (e.g., amber vials) | To prevent photochemical degradation. |

| Container | Tightly sealed, dry container[6][7][10] | To prevent ingress of moisture, which can lead to hydrolysis, and air. |

| pH | Store as a solid or in an aprotic, neutral solvent | To avoid acid-catalyzed hydrolysis of the acetal. |

Potential Degradation Pathway

The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the acetal ring.

Caption: Acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Experimental Protocols for Stability Assessment

Due to the lack of specific data, a formal stability testing program is crucial. The following are general experimental protocols that can be adapted.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, water).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and 40°C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and 40°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose the solid compound and solutions to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Analyze samples at initial, 1, 2, 4, 8, 24, and 48 hours.

-

Analytical Method: Use a stability-indicating HPLC method with UV detection to separate and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used for the identification of unknown degradants.

Caption: General workflow for conducting a forced degradation study.

Long-Term Stability Studies

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Storage Conditions: Store aliquots of the compound under the recommended conditions (2-8°C, inert atmosphere, protection from light).

-

Time Points: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.

-

Analytical Method: Use a validated stability-indicating HPLC method to determine the purity and content of the active substance.

Handling and Safety Precautions

Given the properties of its parent structures, this compound should be handled with care.

-

Flammability: The compound is likely to be flammable. Keep away from heat, sparks, and open flames.[6][7][8]

-

Peroxide Formation: Periodically test for the presence of peroxides, especially before any distillation or concentration steps.[6][7] Discard the material if peroxides are present or after one year.[9]

-

Toxicity: Acetaldehyde is a known carcinogen and irritant.[3][6][10] Handle the compound in a well-ventilated area or a fume hood, and use appropriate personal protective equipment (gloves, safety glasses).[6][7]

-

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[3]

Conclusion

While specific data for this compound is not available, a conservative approach to its storage and handling is warranted based on the known reactivity of acetals and aldehydes. The primary stability concerns are acid-catalyzed hydrolysis of the 1,3-dioxane ring and oxidation of the acetaldehyde moiety. Storage at low temperatures, under an inert atmosphere, and protected from light is crucial to maintain the integrity of this compound. Empirical stability studies are essential to establish a definitive shelf-life and to understand its degradation profile under specific use conditions.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. nj.gov [nj.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide on the Formation of 2-(1,3-Dioxan-2-yl)acetaldehyde

Abstract: This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-(1,3-dioxan-2-yl)acetaldehyde, a substituted 1,3-dioxane. It includes a detailed, step-by-step reaction pathway, a summary of relevant quantitative data, and a representative experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. They are commonly synthesized through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. This reaction is a widely used method for the protection of carbonyl functionalities in organic synthesis. This guide focuses on the formation of a specific derivative, 2-(1,3-dioxan-2-yl)acetaldehyde, from 1,3-propanediol and a suitable three-carbon aldehyde equivalent.

Reaction Mechanism

The formation of 2-(1,3-dioxan-2-yl)acetaldehyde from 1,3-propanediol and malonaldehyde (or a protected equivalent) proceeds via an acid-catalyzed acetalization reaction. The mechanism can be described in the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of the aldehyde by an acid catalyst (e.g., p-toluenesulfonic acid), which increases the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the remaining hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation (an oxocarbenium ion).

-

Second Nucleophilic Attack (Ring Closure): The second hydroxyl group of the 1,3-propanediol derivative attacks the carbocation, leading to the formation of the six-membered 1,3-dioxane ring.

-

Deprotonation: The final step involves the deprotonation of the oxonium ion in the ring, regenerating the acid catalyst and yielding the final product, 2-(1,3-dioxan-2-yl)acetaldehyde.

The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the 1,3-dioxane product.[1][2]

Signaling Pathway Diagram

Caption: Acid-catalyzed formation of 2-(1,3-Dioxan-2-yl)acetaldehyde.

Quantitative Data

The formation of 1,3-dioxanes is a well-established reaction, and yields are generally high, often exceeding 80-90%, especially when water is effectively removed from the reaction mixture.[3] The table below summarizes typical quantitative data for the formation of 2-substituted 1,3-dioxanes from 1,3-propanediol and various aldehydes under acid catalysis.

| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-Toluenesulfonic acid | Toluene | 3 | >90 | Adapted from[4] |

| Furfural | Zeolite SAPO-34 | Toluene | 4 | 85 | Adapted from[5] |

| Propionaldehyde | Acidic resin | None | 1 | High | Adapted from[6] |

| Butyraldehyde | Acidic resin | None | 1 | High | Adapted from[6] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 2-substituted 1,3-dioxane, which can be adapted for the synthesis of 2-(1,3-dioxan-2-yl)acetaldehyde using a suitable protected form of malonaldehyde, such as 1,1,3,3-tetramethoxypropane.

Materials and Equipment

-

Reactants: 1,3-Propanediol, 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent).

-

Catalyst: p-Toluenesulfonic acid monohydrate (TsOH).

-

Solvent: Toluene.

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure

-

Setup: A round-bottom flask is charged with 1,3-propanediol (1.0 eq.), 1,1,3,3-tetramethoxypropane (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.) in toluene. The flask is equipped with a Dean-Stark apparatus and a condenser.

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-6 hours.[1][2]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solution is washed successively with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or column chromatography on silica gel to afford the pure 2-(1,3-dioxan-2-yl)acetaldehyde.

Conclusion

The formation of 2-(1,3-dioxan-2-yl)acetaldehyde is achieved through a standard acid-catalyzed acetalization reaction between 1,3-propanediol and a malonaldehyde equivalent. The mechanism is well-understood and involves the formation of a hemiacetal intermediate followed by cyclization and dehydration. The reaction is generally high-yielding and can be performed using standard laboratory equipment and procedures. This guide provides the fundamental information required for the synthesis and understanding of this class of compounds.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. researchgate.net [researchgate.net]

Stereochemistry and Conformational Analysis of 1,3-Dioxane-2-acetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of 1,3-dioxane-2-acetaldehyde, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The document details the fundamental principles governing the three-dimensional structure of 2-substituted 1,3-dioxanes, outlines experimental protocols for its synthesis and characterization, and presents a theoretical framework for its conformational preferences. This guide is intended to serve as a valuable resource for researchers engaged in the study of heterocyclic chemistry and the development of novel molecular entities.

Introduction to the Stereochemistry of 1,3-Dioxanes

The 1,3-dioxane ring system is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. The presence of the oxygen atoms, however, introduces distinct stereochemical features, including shorter C-O bond lengths and different bond angles compared to the all-carbon analog, which influences the conformational preferences of substituents.

Substituents on the 1,3-dioxane ring can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by a combination of steric and electronic effects. For 2-substituted 1,3-dioxanes, the substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6.

Conformational Analysis of this compound

The conformational preference of the acetaldehyde group at the C2 position of the 1,3-dioxane ring is a critical determinant of the molecule's overall shape and reactivity. The two primary chair conformations for this compound are depicted below, with the acetaldehyde group in the equatorial and axial positions.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape of molecules like this compound. These methods can be used to calculate the relative energies of different conformers, predict geometric parameters, and simulate spectroscopic data.

Table 1: Calculated Conformational Energies of this compound (Exemplary Data)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Equatorial | B3LYP/6-31G | 0.00 |

| Axial | B3LYP/6-31G | +4.5 |

| Twist-Boat | B3LYP/6-31G* | +6.2 |

Note: The data presented in this table is hypothetical and serves as an illustration of the expected results from computational analysis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acetalization of 1,3-propanediol with 2,2-diethoxyacetaldehyde (acetaldehyde diethyl acetal) under acidic catalysis.

General Procedure:

-

To a solution of 1,3-propanediol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or Amberlyst-15).

-

Add 2,2-diethoxyacetaldehyde (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the ethanol byproduct and drive the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst with a mild base (e.g., triethylamine or sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by fractional distillation or column chromatography to obtain this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the conformational analysis of 1,3-dioxane derivatives in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the stereochemistry and conformational equilibrium of the molecule.

¹H NMR Spectroscopy:

The chemical shifts and coupling constants of the protons on the 1,3-dioxane ring are highly dependent on their axial or equatorial orientation.

-

Chemical Shifts: In a chair conformation, axial protons are typically shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.

-

Coupling Constants: The magnitude of the vicinal coupling constants (³J) between adjacent protons is governed by the dihedral angle between them, as described by the Karplus equation. Larger coupling constants are observed for anti-periplanar (180°) arrangements (axial-axial couplings), while smaller couplings are characteristic of syn-clinal (60°) arrangements (axial-equatorial and equatorial-equatorial couplings).

Table 2: Expected ¹H NMR Data for the Equatorial Conformer of this compound (Exemplary Data)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 4.8 - 5.0 | t | 5.0 |

| H-4ax, H-6ax | 3.7 - 3.9 | ddd | 12.0, 5.0, 2.5 |

| H-4eq, H-6eq | 4.0 - 4.2 | ddd | 12.0, 2.5, 1.5 |

| H-5ax | 1.3 - 1.5 | m | - |

| H-5eq | 2.0 - 2.2 | m | - |

| -CHO | 9.6 - 9.8 | d | 2.0 |

| -CH₂CHO | 2.5 - 2.7 | d | 2.0 |

Note: This data is hypothetical and intended to illustrate the expected spectral features.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the 1,3-dioxane ring also provide conformational information, although the effects are generally less pronounced than in ¹H NMR. The C2 carbon bearing an axial substituent is typically shielded compared to when the substituent is equatorial.

Visualization of Workflows

Synthesis Workflow

Caption: Synthetic route to this compound.

Conformational Analysis Workflow

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dioxane-2-acetaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dioxane-2-acetaldehyde derivatives. These compounds are of interest in medicinal chemistry and drug development due to the versatile reactivity of the aldehyde functional group and the conformational properties conferred by the 1,3-dioxane ring. This document outlines key synthetic strategies, detailed experimental protocols, and methods for structural elucidation and characterization.

Introduction

The 1,3-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. This moiety is often utilized as a protecting group for carbonyl compounds and 1,3-diols in organic synthesis due to its stability under various reaction conditions.[1][2][3] Derivatives of 1,3-dioxane have also been investigated for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6][7] The introduction of an acetaldehyde group at the 2-position of the 1,3-dioxane ring furnishes a reactive aldehyde functionality, opening avenues for further chemical modifications and the development of novel bioactive molecules.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several strategic pathways. Two primary and effective methods are the oxidation of a precursor alcohol and the formation of a carbon-carbon bond at the 2-position of the dioxane ring.

Method 1: Oxidation of 2-(2-Hydroxyethyl)-1,3-dioxane

A reliable method for the preparation of 2-(1,3-dioxan-2-yl)acetaldehyde is the oxidation of the corresponding primary alcohol, 2-(2-hydroxyethyl)-1,3-dioxane. The Swern oxidation is a particularly suitable method for this transformation as it proceeds under mild conditions, minimizing the risk of over-oxidation to the carboxylic acid and is compatible with the acetal functional group.[8][9][10][11][12]

Experimental Protocol: Swern Oxidation of 2-(2-Hydroxyethyl)-1,3-dioxane

-

Reagents and Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

2-(2-Hydroxyethyl)-1,3-dioxane

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

A solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

A solution of dimethyl sulfoxide (2.0 to 2.5 equivalents) in anhydrous dichloromethane is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (typically 5-15 minutes).

-

A solution of 2-(2-hydroxyethyl)-1,3-dioxane (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 15-30 minutes.

-

Triethylamine (5.0 equivalents) is added to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 2-(1,3-dioxan-2-yl)acetaldehyde, can be purified by column chromatography on silica gel.

-

Logical Workflow for Swern Oxidation:

Caption: Swern oxidation workflow for the synthesis of 2-(1,3-Dioxan-2-yl)acetaldehyde.

Method 2: Carbon-Carbon Bond Formation via 2-Lithio-1,3-dioxane

An alternative approach involves the generation of a nucleophilic carbon at the 2-position of the 1,3-dioxane ring, followed by reaction with a suitable electrophile to introduce the acetaldehyde moiety. The deprotonation of 1,3-dithiane with a strong base to form a nucleophilic anion is a well-established method; a similar strategy can be applied to 1,3-dioxanes, although it is less common. The resulting 2-lithio-1,3-dioxane can then react with an acetaldehyde equivalent.

Experimental Protocol: Reaction of 2-Lithio-1,3-dithiane with an Electrophile (Illustrative for Dithianes)

-

Reagents and Materials:

-

1,3-Dithiane

-

n-Butyllithium (n-BuLi)

-

Acetaldehyde or a protected acetaldehyde equivalent (e.g., bromoacetaldehyde dimethyl acetal)

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

A solution of 1,3-dithiane (1.0 equivalent) in anhydrous THF is cooled to a low temperature (typically -30 to -20 °C) under an inert atmosphere.

-

n-Butyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.

-

The reaction is then cooled to -78 °C, and a solution of the electrophile (e.g., acetaldehyde, 1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

-

If a protected acetaldehyde was used, a subsequent deprotection step would be necessary to reveal the aldehyde functionality.

-

Logical Pathway for C-C Bond Formation:

Caption: General workflow for the synthesis via C-C bond formation.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.

Table 1: Spectroscopic Data for a Representative this compound Derivative

| Technique | Expected Chemical Shifts / Frequencies | Notes |

| ¹H NMR | δ 9.7-9.8 (t, 1H, -CHO), δ 4.5-5.0 (t, 1H, O-CH-O), δ 3.7-4.2 (m, 4H, -O-CH₂-), δ 2.7-2.9 (d, 2H, -CH₂-CHO), δ 1.3-2.1 (m, 2H, -CH₂- at C5) | The aldehyde proton signal is highly characteristic and appears downfield. Coupling patterns will provide information on adjacent protons. |

| ¹³C NMR | δ ~200 (-CHO), δ ~100 (O-CH-O), δ ~67 (-O-CH₂-), δ ~50 (-CH₂-CHO), δ ~25 (-CH₂- at C5) | The carbonyl carbon of the aldehyde is a key diagnostic signal in the downfield region of the spectrum.[17] |

| IR Spectroscopy | ~2720 and ~2820 cm⁻¹ (C-H stretch of aldehyde), ~1725 cm⁻¹ (C=O stretch of aldehyde), ~1100 cm⁻¹ (C-O stretch of acetal) | The presence of both the aldehyde C-H and C=O stretches, along with the characteristic C-O stretches of the dioxane ring, confirms the structure. |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | Fragmentation may involve cleavage of the acetaldehyde side chain and the dioxane ring. |

Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern of the 1,3-dioxane ring and the solvent used for analysis.

Potential Biological Relevance and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound derivatives are limited, the broader class of 1,3-dioxane and 1,3-dioxolane derivatives has shown a range of biological activities.[18][19] For instance, certain derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer cells, potentially by interacting with P-glycoprotein (P-gp).[20][21] Others have demonstrated antiviral activity, for example, against the Sindbis virus, by binding to the hydrophobic pocket of the capsid protein.[6]

The presence of the reactive aldehyde group in this compound derivatives makes them potential candidates for covalent modification of biological targets, such as cysteine or lysine residues in proteins. This could lead to the inhibition of enzyme activity or disruption of protein-protein interactions. Further research is warranted to explore the specific biological targets and signaling pathways affected by this class of compounds.

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical mechanism of action for a this compound derivative.

Conclusion

This technical guide has provided an overview of the synthesis and characterization of this compound derivatives. The outlined synthetic methods, particularly the oxidation of 2-(2-hydroxyethyl)-1,3-dioxane, offer a reliable route to these compounds. The provided characterization data serves as a reference for structural confirmation. While the specific biological roles of these derivatives are still under investigation, their structural features suggest potential for development as novel therapeutic agents. Further research into their biological activities and interactions with cellular signaling pathways is a promising area for future exploration.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. adichemistry.com [adichemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. gchemglobal.com [gchemglobal.com]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 16. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. researchgate.net [researchgate.net]

- 19. doaj.org [doaj.org]

- 20. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

physical properties and safety data of 1,3-Dioxane-2-acetaldehyde

An In-Depth Technical Guide to 1,3-Dioxane-2-acetaldehyde

Physical and Chemical Properties

The physical and chemical properties of this compound are predicted based on the known properties of 1,3-dioxane and acetaldehyde. The introduction of the acetaldehyde moiety at the 2-position of the 1,3-dioxane ring is expected to influence its boiling point, density, and solubility.

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value | Rationale |

| Molecular Formula | C₆H₁₀O₃ | Sum of atoms in the structure |

| Molecular Weight | 130.14 g/mol | Calculated from the molecular formula |

| Appearance | Colorless liquid | Based on similar low molecular weight acetals and aldehydes |

| Boiling Point | ~150-170 °C | Expected to be significantly higher than acetaldehyde (20.2 °C) and 1,3-dioxane (105 °C) due to increased molecular weight and polarity |

| Density | ~1.1 g/mL | Higher than 1,3-dioxane (1.034 g/mL) due to the addition of the acetaldehyde group |

| Solubility | Soluble in water and most organic solvents | The presence of ether and aldehyde oxygens should allow for hydrogen bonding with water. Miscible with common organic solvents like ethanol, ether, and dichloromethane |

| Stability | May form explosive peroxides upon exposure to air and light.[1] Sensitive to strong acids and bases. | Cyclic ethers like 1,3-dioxane are known to form peroxides.[1] The acetal linkage is labile to acid, and the aldehyde can undergo reactions in the presence of strong acids or bases |

Synthesis

A plausible route for the synthesis of this compound is the acid-catalyzed acetalization of an acetaldehyde equivalent with 1,3-propanediol. Using a protected form of acetaldehyde, such as 2,2-diethoxyacetaldehyde, followed by deprotection is a common strategy to avoid self-condensation of acetaldehyde under acidic conditions.

Proposed Synthetic Pathway

The formation of 1,3-dioxanes from carbonyl compounds and 1,3-propanediol is a well-established reaction, typically catalyzed by a Brønsted or Lewis acid.[2]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure and may require optimization.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-propanediol (1.0 eq), 2,2-diethoxyacetaldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq).

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

-

Work-up of Intermediate:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, 2-(diethoxymethyl)-1,3-dioxane.

-

-

Deprotection:

-

Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of dilute hydrochloric acid.

-

Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Purification

Purification of aldehydes often requires specific techniques to remove common impurities such as the corresponding carboxylic acid (from oxidation) and alcohol (from starting material or reduction).[3] A common method involves the reversible formation of a bisulfite adduct, which is soluble in water and allows for separation from non-aldehydic organic impurities.[4][5]

References

A Technical Guide to the Proposed Syntheses of 1,3-Dioxane-2-acetaldehyde

Introduction

1,3-Dioxane-2-acetaldehyde is a functionalized heterocyclic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and fine chemical industries. The 1,3-dioxane moiety acts as a protecting group for the aldehyde functionality, which can be unmasked under acidic conditions. This guide provides a comprehensive overview of plausible, though not yet reported, synthetic strategies for the preparation of this target molecule. The proposed routes are grounded in established methodologies for the synthesis and functionalization of 1,3-dioxane derivatives. This document is intended for researchers and professionals in the fields of organic chemistry and drug development, offering detailed experimental protocols for analogous reactions and structured data for comparative analysis.

Proposed Synthetic Pathways

In the absence of a direct reported synthesis of this compound, this guide outlines three logical and feasible synthetic routes, starting from readily available precursors. Each pathway leverages well-established organic transformations.

Pathway 1: Functionalization of 2-Vinyl-1,3-dioxane

This strategy involves the initial formation of a 2-vinyl-1,3-dioxane intermediate, followed by an anti-Markovnikov hydration of the vinyl group and subsequent oxidation of the resulting primary alcohol.

Figure 1: Proposed synthesis of this compound starting from acrolein and 1,3-propanediol.

Pathway 2: Homologation of 1,3-Dioxane-2-carbaldehyde

This approach begins with the synthesis of 1,3-dioxane-2-carbaldehyde, which then undergoes a one-carbon chain extension via a Wittig reaction to introduce the acetaldehyde moiety.

Figure 2: Proposed synthesis of this compound via homologation of 1,3-Dioxane-2-carbaldehyde.

Pathway 3: Alkylation of 2-Lithio-1,3-dioxane

This route utilizes the nucleophilicity of a 2-lithio-1,3-dioxane intermediate, which is reacted with an electrophile to introduce a two-carbon side chain that is subsequently oxidized.

Figure 3: Proposed synthesis of this compound using a 2-lithio-1,3-dioxane intermediate.

Experimental Protocols and Data

Detailed experimental procedures for reactions analogous to each step in the proposed pathways are provided below, along with tables summarizing relevant quantitative data.

Pathway 1: Detailed Steps

Step 1.1: Synthesis of 2-Vinyl-1,3-dioxane

This reaction involves the acid-catalyzed acetalization of acrolein with 1,3-propanediol.

Experimental Protocol (Analogous Reaction): A mixture of acrolein (1 equivalent) and 1,3-propanediol (1.2 equivalents) in a suitable solvent such as dichloromethane is treated with a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid). The reaction is typically carried out at room temperature or with gentle heating, and the water formed is removed to drive the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a mild base (e.g., triethylamine), and the product is isolated and purified by distillation or column chromatography.

| Parameter | Value/Condition | Reference |

| Reactants | Acrolein, 1,3-Propanediol | General Acetalization[1] |

| Catalyst | p-Toluenesulfonic acid | General Acetalization[1] |

| Solvent | Dichloromethane or Toluene | General Acetalization[1] |

| Temperature | Room Temperature to Reflux | General Acetalization[1] |

| Workup | Basic quench, extraction | General Acetalization[1] |

| Purification | Distillation | General Acetalization[1] |

| Analogous Yield | 70-85% | General Acetalization[1] |

Step 1.2: Hydroboration-Oxidation of 2-Vinyl-1,3-dioxane

This two-step procedure facilitates the anti-Markovnikov hydration of the vinyl group to a primary alcohol.[1][2][3]

Experimental Protocol (Analogous Reaction): To a solution of the vinyl acetal (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of borane-tetrahydrofuran complex (BH3·THF, 1.1 equivalents) dropwise.[1][2] The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature until the oxidation is complete. The product, 2-(2-hydroxyethyl)-1,3-dioxane, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.[1][2]

| Parameter | Value/Condition | Reference |

| Reactant | Vinyl Acetal | Hydroboration-Oxidation[1][2] |

| Reagents | BH3·THF, NaOH, H2O2 | Hydroboration-Oxidation[1][2] |

| Solvent | Anhydrous THF | Hydroboration-Oxidation[1][2] |

| Temperature | 0 °C to Room Temperature | Hydroboration-Oxidation[1][2] |

| Workup | Extraction | Hydroboration-Oxidation[1][2] |

| Purification | Column Chromatography | Hydroboration-Oxidation[1][2] |

| Analogous Yield | 80-95% | Hydroboration-Oxidation[1][2] |

Step 1.3: Oxidation of 2-(2-Hydroxyethyl)-1,3-dioxane

The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[4][5][6][7][8]

Experimental Protocol (PCC Oxidation): To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and celite in anhydrous dichloromethane is added a solution of the primary alcohol (1 equivalent) in dichloromethane.[6][8] The reaction mixture is stirred at room temperature for a period of time, monitoring the reaction progress by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.[6][8]

| Parameter | Value/Condition | Reference |

| Reactant | Primary Alcohol | PCC Oxidation[6][8] |

| Reagent | Pyridinium Chlorochromate (PCC) | PCC Oxidation[6][8] |

| Solvent | Anhydrous Dichloromethane | PCC Oxidation[6][8] |

| Temperature | Room Temperature | PCC Oxidation[6][8] |

| Workup | Filtration through silica gel | PCC Oxidation[6][8] |

| Purification | Column Chromatography | PCC Oxidation[6][8] |

| Analogous Yield | 70-90% | PCC Oxidation[6][8] |

Pathway 2: Detailed Steps

Step 2.1: Synthesis of 1,3-Dioxane-2-carbaldehyde

This step involves the oxidation of the commercially available 2-(hydroxymethyl)-1,3-dioxane.

Experimental Protocol (Swern Oxidation): A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in dichloromethane is added dropwise, followed by a solution of 2-(hydroxymethyl)-1,3-dioxane (1 equivalent) in dichloromethane.[5][7] The reaction is stirred at -78 °C for a specified time, after which triethylamine (5 equivalents) is added. The reaction mixture is allowed to warm to room temperature, and water is added. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which can be purified by distillation or column chromatography.[5][7]

| Parameter | Value/Condition | Reference |

| Reactant | 2-(Hydroxymethyl)-1,3-dioxane | Swern Oxidation[5][7] |

| Reagents | Oxalyl chloride, DMSO, Triethylamine | Swern Oxidation[5][7] |

| Solvent | Anhydrous Dichloromethane | Swern Oxidation[5][7] |

| Temperature | -78 °C to Room Temperature | Swern Oxidation[5][7] |

| Workup | Aqueous quench, extraction | Swern Oxidation[5][7] |

| Purification | Distillation or Column Chromatography | Swern Oxidation[5][7] |

| Analogous Yield | 85-95% | Swern Oxidation[5][7] |

Step 2.2: Wittig Reaction with Methoxymethylenetriphenylphosphine

This reaction homologates the aldehyde to an enol ether.[9][10][11][12][13]

Experimental Protocol (Analogous Reaction): To a suspension of methoxymethyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium or sodium hydride to generate the ylide.[9][10] A solution of 1,3-dioxane-2-carbaldehyde (1 equivalent) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting aldehyde is consumed (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product, 2-(2-methoxyvinyl)-1,3-dioxane, is purified by column chromatography.[9][10]

| Parameter | Value/Condition | Reference |

| Reactant | Aldehyde | Wittig Reaction[9][10] |

| Reagent | Methoxymethyltriphenylphosphonium chloride, n-BuLi | Wittig Reaction[9][10] |

| Solvent | Anhydrous THF | Wittig Reaction[9][10] |

| Temperature | 0 °C to Room Temperature | Wittig Reaction[9][10] |

| Workup | Aqueous quench, extraction | Wittig Reaction[9][10] |

| Purification | Column Chromatography | Wittig Reaction[9][10] |

| Analogous Yield | 70-85% | Wittig Reaction[9][10] |

Step 2.3: Hydrolysis of the Enol Ether

The enol ether is hydrolyzed under acidic conditions to yield the target aldehyde.[14][15][16][17][18]

Experimental Protocol (Analogous Reaction): The enol ether is dissolved in a mixture of THF and an aqueous acid (e.g., 1M HCl).[14][15][16] The reaction is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography.[14][15][16]

| Parameter | Value/Condition | Reference |

| Reactant | Enol Ether | Enol Ether Hydrolysis[14][15][16] |

| Reagent | Aqueous Acid (e.g., HCl) | Enol Ether Hydrolysis[14][15][16] |

| Solvent | THF/Water | Enol Ether Hydrolysis[14][15][16] |

| Temperature | Room Temperature | Enol Ether Hydrolysis[14][15][16] |

| Workup | Neutralization, extraction | Enol Ether Hydrolysis[14][15][16] |

| Purification | Column Chromatography | Enol Ether Hydrolysis[14][15][16] |

| Analogous Yield | 80-95% | Enol Ether Hydrolysis[14][15][16] |

Pathway 3: Detailed Steps

Step 3.1: Formation of 2-Lithio-1,3-dioxane

This step involves the deprotonation of 1,3-dioxane at the C2 position.

Experimental Protocol (Analogous Reaction): A solution of 1,3-dioxane (1 equivalent) in anhydrous THF is cooled to a low temperature (e.g., -40 °C to -20 °C). A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the 2-lithio-1,3-dioxane. This solution is typically used immediately in the next step.

| Parameter | Value/Condition | Reference |

| Reactant | 1,3-Dioxane | Lithiation of Dioxane |

| Reagent | n-Butyllithium | Lithiation of Dioxane |

| Solvent | Anhydrous THF | Lithiation of Dioxane |

| Temperature | -40 °C to -20 °C | Lithiation of Dioxane |

| Notes | Used immediately in the next step | Lithiation of Dioxane |

Step 3.2: Reaction with Ethylene Oxide

The nucleophilic 2-lithio-1,3-dioxane opens the epoxide ring to form a two-carbon extended alcohol.

Experimental Protocol (Analogous Reaction): To the freshly prepared solution of 2-lithio-1,3-dioxane at low temperature is added a solution of ethylene oxide (1.2 equivalents) in anhydrous THF. The reaction mixture is stirred at low temperature and then allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, 2-(2-hydroxyethyl)-1,3-dioxane, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

| Parameter | Value/Condition | Reference |

| Reactant | 2-Lithio-1,3-dioxane, Ethylene Oxide | Epoxide Opening |

| Solvent | Anhydrous THF | Epoxide Opening |

| Temperature | Low Temperature to Room Temperature | Epoxide Opening |

| Workup | Aqueous quench, extraction | Epoxide Opening |

| Purification | Column Chromatography | Epoxide Opening |

| Analogous Yield | 60-80% | Epoxide Opening |

Step 3.3: Oxidation of 2-(2-Hydroxyethyl)-1,3-dioxane

This step is identical to Step 1.3. Please refer to the experimental protocol and data table for the PCC or Swern oxidation provided in Pathway 1.

Conclusion

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Methoxymethylenetriphenylphosphine [chemeurope.com]

- 10. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Page loading... [wap.guidechem.com]

- 15. Mechanism for hydrolysis of enol ether to aldehyde - ECHEMI [echemi.com]

- 16. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]

- 17. organic chemistry - Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. Silyl enol ether - Wikipedia [en.wikipedia.org]

Potential Research Applications of 1,3-Dioxane-2-acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxane-2-acetaldehyde is a heterocyclic compound featuring a 1,3-dioxane ring substituted at the 2-position with an acetaldehyde group. While specific research on this particular molecule is not extensively documented, its structural motifs—a cyclic acetal and a reactive aldehyde—suggest a range of potential applications in synthetic chemistry, materials science, and drug discovery. This technical guide explores these potential applications, drawing inferences from the known reactivity of its constituent functional groups and related compounds. We will delve into its potential as a versatile building block, a precursor for novel polymers, and a scaffold for the development of new therapeutic agents.

Introduction

The 1,3-dioxane scaffold is a prevalent feature in many natural products and pharmacologically active molecules. Its conformational rigidity and ability to participate in hydrogen bonding have made it a valuable component in medicinal chemistry. The presence of an acetaldehyde group at the 2-position introduces a reactive handle that can be exploited for a variety of chemical transformations. This unique combination of a stable heterocyclic ring and a reactive side chain makes this compound a compound of significant interest for further research and development.

Potential Synthesis of this compound

The synthesis of 1,3-dioxanes is typically achieved through the acetalization of a carbonyl compound with 1,3-propanediol, often under acidic catalysis.[1][2] A plausible synthetic route to this compound would involve the protection of the more reactive aldehyde in a dialdehyde, such as malondialdehyde, followed by reaction with 1,3-propanediol.

Proposed Experimental Protocol: Synthesis of this compound

-

Protection of Malondialdehyde: Malondialdehyde is first reacted with a suitable protecting group for one of the aldehyde functionalities. This could be achieved by forming a mono-acetal using a less sterically hindered alcohol under carefully controlled conditions.

-

Acetalization with 1,3-Propanediol: The resulting mono-protected malondialdehyde is then reacted with 1,3-propanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent like toluene.[3] The reaction is typically carried out under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[1]

-

Deprotection: The protecting group on the acetaldehyde side chain is then selectively removed to yield the final product, this compound.

-

Purification: The crude product can be purified using standard techniques such as column chromatography or distillation.

Potential Applications in Chemical Research

The aldehyde functionality of this compound opens up a vast array of possibilities for its use as a chemical intermediate and building block in organic synthesis.

As a Versatile Synthetic Intermediate

The aldehyde group can undergo a wide range of chemical transformations, allowing for the synthesis of diverse molecular architectures.

-

Oxidation: Oxidation of the aldehyde would yield 1,3-dioxane-2-acetic acid, a potentially useful carboxylic acid derivative.

-

Reduction: Reduction would lead to 2-(2-hydroxyethyl)-1,3-dioxane, a primary alcohol.

-

Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, including:

-

Wittig Reaction: Reaction with phosphorus ylides to form substituted alkenes.[4]

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to produce secondary alcohols.

-

Aldol Condensation: Reaction with enolates to form β-hydroxy aldehydes or α,β-unsaturated aldehydes.

-

Henry Reaction: Reaction with nitroalkanes to form β-nitro alcohols.

-

In Polymer Chemistry

The bifunctional nature of this compound (the dioxane ring and the aldehyde group) makes it a potential monomer for polymerization reactions. For instance, the aldehyde could be used in condensation polymerizations with other monomers containing active hydrogen atoms, such as diamines or diols, to form novel polymers with the 1,3-dioxane moiety incorporated into the polymer backbone.

Potential Applications in Biological and Pharmacological Research

Derivatives of 1,3-dioxane and 1,3-dioxolane have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties.[5][6][7] This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

As a Potential Antimicrobial Agent

The search for new antimicrobial agents is a critical area of research. The unique structural features of this compound warrant its investigation for potential antibacterial and antifungal activity.

Hypothetical Experimental Protocol: Antimicrobial Screening

-

Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be selected.[6]

-

Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method would be employed to determine the MIC of this compound against the selected microorganisms. Serial dilutions of the compound would be prepared in a suitable growth medium in 96-well plates, and a standardized inoculum of each microorganism would be added. The plates would be incubated under appropriate conditions, and the MIC would be determined as the lowest concentration of the compound that inhibits visible growth.

-

Data Analysis: The results would be compared to standard antimicrobial agents.

Data Presentation Template

| Microorganism | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Drug |

| Staphylococcus aureus | ATCC 29213 | Vancomycin | |

| Escherichia coli | ATCC 25922 | Ciprofloxacin | |

| Candida albicans | ATCC 90028 | Fluconazole |

As a Scaffold in Drug Discovery

The 1,3-dioxane ring can act as a rigid scaffold to which various pharmacophores can be attached via the reactive acetaldehyde group. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drugs. For example, the aldehyde could be derivatized to introduce functionalities known to interact with specific biological targets.

Conclusion

While this compound remains a largely unexplored compound, its chemical structure suggests significant potential for a wide range of research applications. Its utility as a versatile synthetic intermediate, a potential monomer in polymer chemistry, and a scaffold for the development of novel bioactive compounds makes it a compelling target for future investigation. The protocols and potential applications outlined in this guide provide a framework for researchers to begin exploring the properties and utility of this intriguing molecule. Further studies are warranted to synthesize and characterize this compound and to validate its potential in the various fields discussed.

References

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [2-formyl-1,4-benzodioxane. Preparation and reactivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,3-Dioxane-2-acetaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxane-2-acetaldehyde is a versatile bifunctional building block with potential applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. The presence of a protected 1,3-diol in the form of the dioxane ring and a reactive aldehyde functionality allows for sequential and chemoselective transformations. The 1,3-dioxane moiety serves as a stable protecting group for a diol, which is generally robust under basic, reductive, and oxidative conditions, but can be readily deprotected under acidic conditions.[1][2] This feature, combined with the reactivity of the acetaldehyde side chain, makes it a valuable synthon for introducing a three-carbon unit with latent diol functionality.

I. Synthesis of this compound

A practical synthetic approach to this compound would involve the protection of a suitable three-carbon aldehyde precursor, followed by transformation to the target molecule. A plausible route starts from acrolein, which can be converted to its 1,3-dioxane derivative, 2-vinyl-1,3-dioxane. Subsequent oxidative cleavage of the vinyl group would then yield the desired acetaldehyde.